

"CAS number 742081-03-4 properties and suppliers"

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Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylbenzoic acid

Cat. No.: B1604200

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An In-Depth Technical Guide to **5-Iodo-2,4-dimethylbenzoic acid** (CAS: 742081-03-4) for Research and Development

Introduction

5-Iodo-2,4-dimethylbenzoic acid, identified by CAS number 742081-03-4, is a halogenated aromatic carboxylic acid. While not a household name, this compound serves as a crucial and versatile intermediate in the field of organic synthesis. For researchers and scientists in drug discovery and materials science, molecules like this are the foundational building blocks for constructing more complex, high-value chemical entities. Its utility stems from the specific arrangement of its functional groups: a carboxylic acid, two methyl groups, and a strategically placed iodine atom on a benzene ring. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of its properties, a plausible synthetic approach, safety protocols, and its significant applications in modern synthetic chemistry, particularly in the realm of cross-coupling reactions.

Section 1: Physicochemical Properties and Identification

Precise identification is the cornerstone of any chemical research. The structural and chemical identifiers for **5-Iodo-2,4-dimethylbenzoic acid** are well-defined, ensuring researchers can unambiguously source and utilize the correct material.

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Structural Information

Caption: Chemical structure of **5-Iodo-2,4-dimethylbenzoic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	742081-03-4	[1]
Systematic Name	5-Iodo-2,4-dimethylbenzoic acid	[1]
Synonyms	5-iodanyl-2,4-dimethyl-benzoic acid	[1] [2]
Molecular Formula	C ₉ H ₉ IO ₂	[1] [2]
Molecular Weight	276.07 g/mol	[1] [2]
InChI	InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)	[2]
InChI Key	VBULVYTZMDVWSK-UHFFFAOYSA-N	[2]

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)I)C | [\[1\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Solid, White powder	[2]
Purity	Commonly available at ≥98%	[1] [2]
Stability	Stable under recommended storage conditions	

| Storage | 4°C, protect from light |[\[1\]](#) |

Section 2: Synthesis and Reactivity Profile

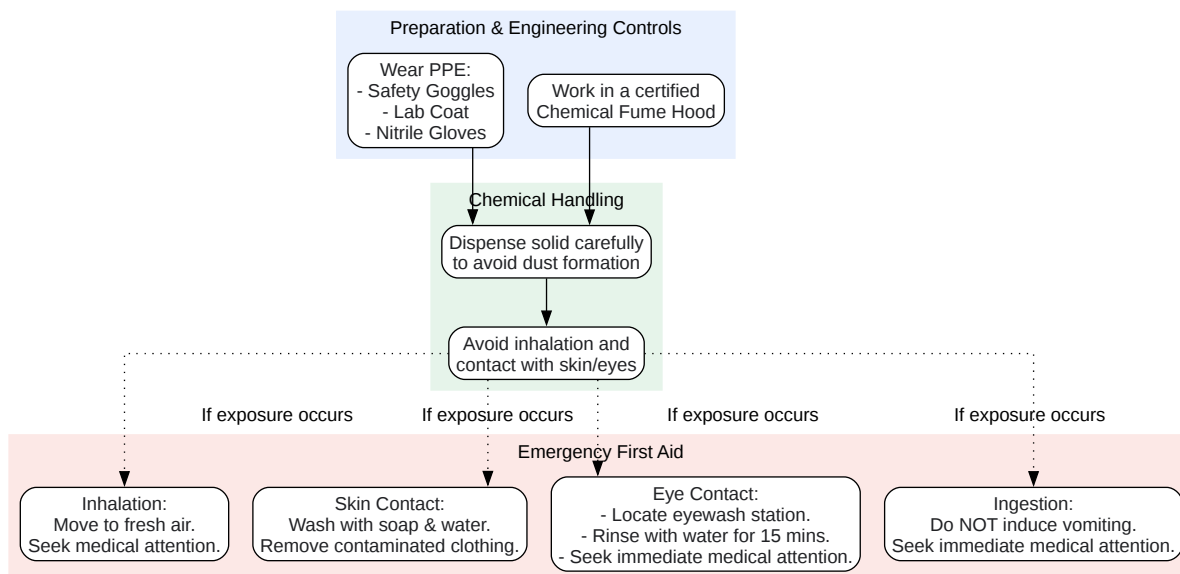
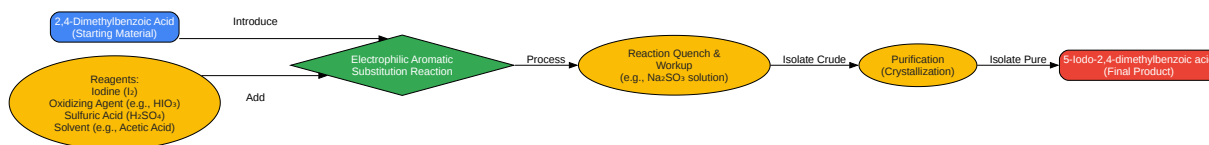
Understanding the synthesis of a building block is critical for quality control and for appreciating its potential impurities. While specific manufacturing protocols are proprietary, a chemically sound and widely practiced method for this class of compound is electrophilic aromatic substitution.

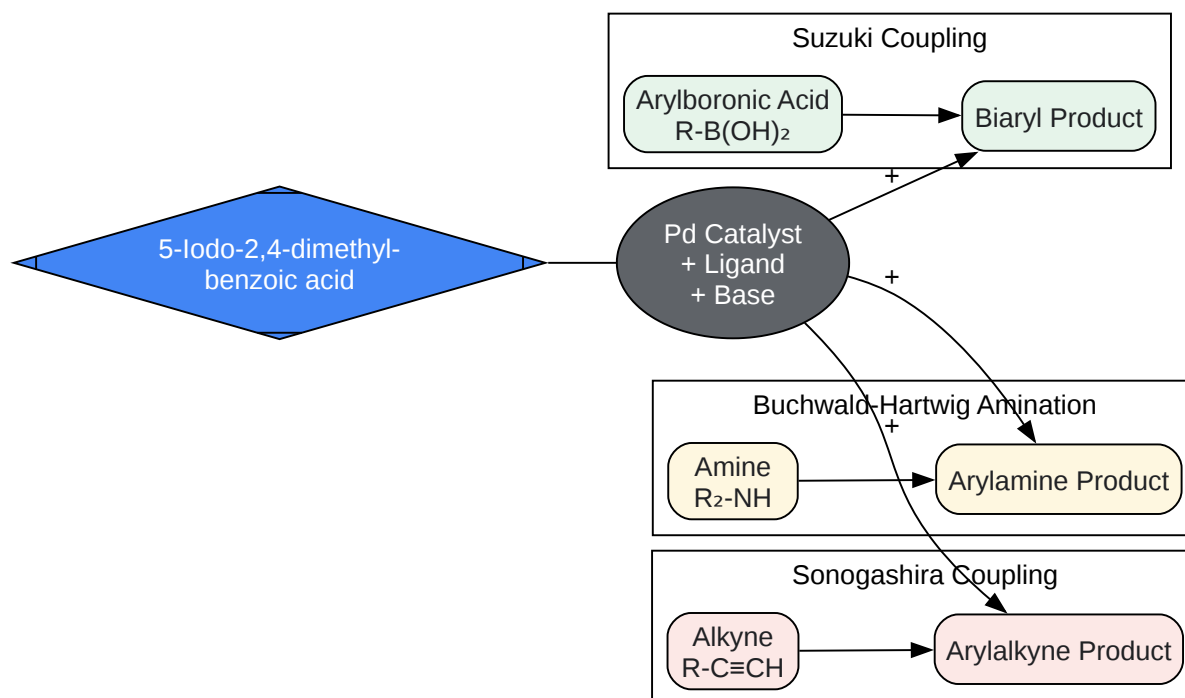
Plausible Synthetic Route: Electrophilic Iodination

The most logical precursor for this molecule is 2,4-dimethylbenzoic acid. The synthesis involves the direct iodination of the aromatic ring. The directing effects of the substituents on the ring are key to the outcome. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. The two methyl groups (-CH₃) are electron-donating and ortho, para-directors.

The positions ortho and para to the methyl groups are activated, making them more susceptible to electrophilic attack. The position meta to the carboxylic acid is the least deactivated. The C5 position is ortho to the C4-methyl group and meta to the carboxylic acid, making it a highly favored site for iodination.

A common method for iodinating activated or moderately deactivated arenes involves using molecular iodine (I₂) in the presence of a strong oxidizing agent and an acid. The oxidizing agent (e.g., iodic acid, nitric acid, or hydrogen peroxide) generates a more potent electrophilic iodine species (like I⁺) in situ.





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